molecular formula C31H35NO7 B032103 [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate CAS No. 129729-33-5

[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate

Cat. No. B032103
M. Wt: 533.6 g/mol
InChI Key: WCPXUPQMABUOPK-JQWMYKLHSA-N
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Description

This chemical compound belongs to a class of organic compounds known for their complex molecular structures and multifunctional groups. These characteristics confer a range of physical, chemical, and potentially biological properties, making them subjects of interest in synthetic organic chemistry and materials science.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step reactions, including functional group transformations and chiral center formations. For instance, Mao et al. (2015) discussed the synthesis of a compound characterized by NMR, IR, MS, and X-ray crystallography, highlighting the importance of these techniques in confirming the structure of synthesized compounds (Mao, Hu, Wang, Du, & Xu, 2015).

Scientific Research Applications

Environmental Degradation and Toxicity

Research has delved into the degradation pathways of structurally related compounds, focusing on their environmental impact and breakdown products. A study by Qutob et al. (2022) reviews the degradation of acetaminophen, a compound with a somewhat structurally related acetamide group, via advanced oxidation processes, discussing by-products and their biotoxicity. This work underlines the importance of understanding the environmental fate of chemical compounds and their potential risks to ecosystems (Qutob et al., 2022).

Pharmacological Implications

On the pharmacological front, the stereochemistry of compounds closely related to “[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate” has been a subject of research, emphasizing the critical role of stereochemistry in determining the pharmacological profile of drugs. Veinberg et al. (2015) provide insights into the importance of enantiomeric purity in enhancing pharmacological profiles, which could be relevant for understanding the potential biological activities of our compound of interest (Veinberg et al., 2015).

Analytical Techniques for Drug Determination

The development of sophisticated analytical techniques for drug determination, as discussed by Danao (2021), can also be pertinent. These techniques are essential for quantifying drugs and their metabolites in various matrices, ensuring the safety and efficacy of pharmaceutical products (Danao, 2021).

Environmental Impact of Pharmaceutical Compounds

The occurrence and impact of pharmaceutical compounds like triclosan in the environment, as reviewed by Bedoux et al. (2012), highlight the broader context of chemical substances' effects on ecosystems. Such studies underscore the importance of monitoring and mitigating the environmental presence of complex organic compounds (Bedoux et al., 2012).

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPXUPQMABUOPK-JQWMYKLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate

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